molecular formula C7H7ClN2O4S B12312154 2-Chloro-5-methyl-3-nitrobenzenesulfonamide

2-Chloro-5-methyl-3-nitrobenzenesulfonamide

Cat. No.: B12312154
M. Wt: 250.66 g/mol
InChI Key: PQMDQFNDBAAYBJ-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3-nitrobenzenesulfonamide is a substituted benzene derivative featuring a sulfonamide functional group (-SO₂NH₂) at position 1, a chlorine atom at position 2, a methyl group at position 5, and a nitro group (-NO₂) at position 2. Sulfonamides are historically significant for their antimicrobial applications, and nitro/chloro substituents may enhance electron-withdrawing effects, influencing reactivity and binding interactions in pharmacological contexts .

Properties

Molecular Formula

C7H7ClN2O4S

Molecular Weight

250.66 g/mol

IUPAC Name

2-chloro-5-methyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C7H7ClN2O4S/c1-4-2-5(10(11)12)7(8)6(3-4)15(9,13)14/h2-3H,1H3,(H2,9,13,14)

InChI Key

PQMDQFNDBAAYBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)N)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-3-nitrobenzenesulfonamide typically involves the nitration of 2-chloro-5-methylbenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the sulfonamide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-5-methyl-3-nitrobenzenesulfonamide with analogs differing in substituent placement, functional groups, or core scaffolds.

2-Methyl-5-nitrobenzenesulfonamide

  • Structural Difference : Lacks the chlorine substituent at position 2.
  • Synthesis: Prepared via ammonolysis of 2-methyl-5-nitrobenzenesulfonyl chloride with ammonium carbonate .
  • Properties :
    • Exhibits intermolecular N–H⋯O hydrogen bonding, forming chains along the crystallographic a-axis .
    • Demonstrated antimicrobial activity in literature, though specific data for the chlorinated analog are unavailable .
  • Impact of Chlorine Absence: The methyl group at position 2 (vs.

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

  • Structural Difference : Replaces the benzene ring with a benzo[b]thiophene scaffold.
  • Properties: The sulfur atom in the thiophene ring increases aromaticity and may enhance metabolic stability compared to benzene derivatives . No direct activity data reported, but benzothiophene sulfonamides are explored in oncology and inflammation due to improved pharmacokinetics .

2-Chloro-5-nitrobenzenesulfonyl Chloride

  • Structural Difference : Sulfonyl chloride (-SO₂Cl) replaces sulfonamide (-SO₂NH₂).
  • Applications : A precursor for synthesizing sulfonamides. The chloride group’s high reactivity makes it unsuitable for direct therapeutic use but critical in derivatization .
  • Reactivity Comparison : The sulfonamide in the target compound offers hydrogen-bonding capability, enhancing solubility and target interaction versus the electrophilic sulfonyl chloride .

5-Chloro-N-cyclopropyl-2-nitrobenzamide

  • Structural Difference : Replaces sulfonamide with a benzamide (-CONH₂) and adds a cyclopropyl group.
  • Benzamide derivatives are studied for kinase inhibition, suggesting divergent biological targets compared to sulfonamides .

Tabulated Comparison of Key Features

Compound Name Core Scaffold Substituents Functional Group Notable Properties/Applications Reference
This compound Benzene 2-Cl, 5-CH₃, 3-NO₂ Sulfonamide Potential antimicrobial activity
2-Methyl-5-nitrobenzenesulfonamide Benzene 2-CH₃, 5-NO₂ Sulfonamide Hydrogen-bonded chains; antimicrobial
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide Benzo[b]thiophene 5-Cl, 3-CH₃ Sulfonamide Improved metabolic stability
2-Chloro-5-nitrobenzenesulfonyl chloride Benzene 2-Cl, 5-NO₂ Sulfonyl chloride Precursor for sulfonamide synthesis
5-Chloro-N-cyclopropyl-2-nitrobenzamide Benzene 5-Cl, 2-NO₂, N-cyclopropyl Benzamide Kinase inhibition; lipophilic

Biological Activity

2-Chloro-5-methyl-3-nitrobenzenesulfonamide is a sulfonamide compound notable for its potential antimicrobial and anticancer properties. With the molecular formula C8H9ClN2O5S, it features a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with a chloro group, a methyl group, a nitro group, and a sulfonamide group. This specific arrangement contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC8H9ClN2O5S
Molecular Weight252.68 g/mol
Melting Point120-122 °C
SolubilitySoluble in DMSO

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and metabolism, making it effective against various microbial strains.

Anticancer Activity

The compound also shows promising anticancer properties . Studies have demonstrated its ability to induce apoptosis in cancer cells by interfering with metabolic pathways. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cell death.

A study highlighted the compound's antiproliferative effects on several cancer cell lines, including HT-29 (colorectal cancer), M21 (melanoma), and MCF-7 (breast cancer). The results indicated that it blocked cell cycle progression at micromolar concentrations, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group inhibits enzymes involved in folate metabolism.
  • Induction of Apoptosis : The formation of reactive intermediates from the nitro group can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to disrupt normal cell cycle progression, leading to cell death.

Study on Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antimicrobial activity .

Study on Anticancer Effects

In vitro tests on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells, confirming its potential as an anticancer agent .

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